molecular formula C12H10O4 B12331594 2,5-Diethenyl-1,4-benzenedicarboxylic acid

2,5-Diethenyl-1,4-benzenedicarboxylic acid

Cat. No.: B12331594
M. Wt: 218.20 g/mol
InChI Key: NARABLQXNLPXTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethenyl-1,4-benzenedicarboxylic acid typically involves the reaction of terephthalic acid with acetylene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure environment . The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to the final product through further chemical reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,5-Diethenyl-1,4-benzenedicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl groups can yield terephthalic acid, while reduction can produce ethyl-substituted derivatives .

Scientific Research Applications

2,5-Diethenyl-1,4-benzenedicarboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-Diethenyl-1,4-benzenedicarboxylic acid involves its interaction with specific molecular targets and pathways. The ethenyl groups can undergo polymerization reactions, leading to the formation of cross-linked networks that enhance the mechanical properties of materials. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, which can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diethenyl-1,4-benzenedicarboxylic acid is unique due to the presence of ethenyl groups, which impart distinct chemical reactivity and physical properties. These ethenyl groups enable the compound to participate in polymerization and other reactions that are not possible with its analogs .

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

2,5-bis(ethenyl)terephthalic acid

InChI

InChI=1S/C12H10O4/c1-3-7-5-10(12(15)16)8(4-2)6-9(7)11(13)14/h3-6H,1-2H2,(H,13,14)(H,15,16)

InChI Key

NARABLQXNLPXTD-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C=C1C(=O)O)C=C)C(=O)O

Origin of Product

United States

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